molecular formula C22H26N6O2 B6461602 2-methyl-6-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}-2,3-dihydropyridazin-3-one CAS No. 2548995-91-9

2-methyl-6-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}-2,3-dihydropyridazin-3-one

Cat. No.: B6461602
CAS No.: 2548995-91-9
M. Wt: 406.5 g/mol
InChI Key: OVRZTGDUXGVIJY-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and rings, including a pyrrole ring and a benzodiazole ring. Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole . Benzodiazole is a type of organic compound consisting of a benzene ring fused to a diazole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrrole and benzodiazole rings. These rings can participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar diazole ring could impact its solubility .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Without specific data, it’s difficult to provide detailed information .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its biological activity, if relevant .

Properties

IUPAC Name

2-methyl-6-[2-(1-propan-2-ylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c1-14(2)28-19-7-5-4-6-17(19)23-22(28)27-12-15-10-26(11-16(15)13-27)21(30)18-8-9-20(29)25(3)24-18/h4-9,14-16H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRZTGDUXGVIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=NN(C(=O)C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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